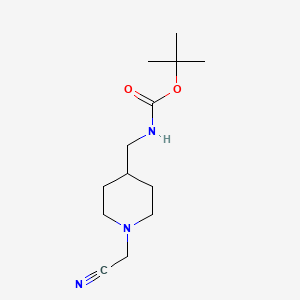

tert-Butyl ((1-(cyanomethyl)piperidin-4-yl)methyl)carbamate

CAS No.:

Cat. No.: VC13705993

Molecular Formula: C13H23N3O2

Molecular Weight: 253.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H23N3O2 |

|---|---|

| Molecular Weight | 253.34 g/mol |

| IUPAC Name | tert-butyl N-[[1-(cyanomethyl)piperidin-4-yl]methyl]carbamate |

| Standard InChI | InChI=1S/C13H23N3O2/c1-13(2,3)18-12(17)15-10-11-4-7-16(8-5-11)9-6-14/h11H,4-5,7-10H2,1-3H3,(H,15,17) |

| Standard InChI Key | MCBLOYMIEZRLES-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NCC1CCN(CC1)CC#N |

| Canonical SMILES | CC(C)(C)OC(=O)NCC1CCN(CC1)CC#N |

Introduction

Chemical Identity and Structural Characteristics

tert-Butyl ((1-(cyanomethyl)piperidin-4-yl)methyl)carbamate is a nitrogen-containing heterocyclic compound characterized by a piperidine ring substituted with cyanomethyl and carbamate functional groups. The carbamate group is protected by a tert-butyl moiety, enhancing its stability during synthetic reactions .

Molecular Formula and Mass

The compound has a molecular formula of C₁₃H₂₃N₃O₂ and a molar mass of 253.34 g/mol . Its structure integrates a piperidine core (C₅H₁₀N) modified at the 1-position with a cyanomethyl group (-CH₂CN) and at the 4-position with a methylcarbamate group (-CH₂OC(O)NHBoc) .

| Property | Value |

|---|---|

| Density | 1.08 ± 0.1 g/cm³ |

| Boiling Point | 370.9 ± 42.0 °C |

| pKa | 12.26 ± 0.20 |

These values align with structurally similar tert-butyl carbamates, where the bulky tert-butyl group reduces crystallinity and increases solubility in organic solvents .

Synthesis and Reaction Pathways

The synthesis of tert-butyl ((1-(cyanomethyl)piperidin-4-yl)methyl)carbamate involves multi-step organic reactions, typically starting from piperidin-4-ylcarbamic acid tert-butyl ester.

Key Synthetic Procedure

A representative protocol involves:

-

Reagents: Piperidin-4-ylcarbamic acid tert-butyl ester, cyanogen bromide (BrCN), sodium bicarbonate (NaHCO₃), dichloromethane (DCM) .

-

Conditions: Reaction at 0–20°C for 3 hours under vigorous stirring .

-

Mechanism: The primary amine on the piperidine ring undergoes nucleophilic substitution with cyanogen bromide, introducing the cyanomethyl group. The tert-butyl carbamate remains intact due to its orthogonal protecting group functionality .

Yield and Characterization

The reaction typically proceeds in moderate yields, with purification achieved via liquid-liquid extraction and solvent evaporation. Mass spectrometry (MS) confirms the product with an observed [M+H]⁺ peak at m/z 253.3 .

Regulatory and Disposal Considerations

Disposal Methods

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume